molecular formula C11H10O5 B1238869 6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid

6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid

Cat. No. B1238869
M. Wt: 222.19 g/mol
InChI Key: VMSMVFCULXKAAA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Antitumor Applications

  • Synthesis of Novel Antitumor Agents : The compound was used in the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide, demonstrating its potential in creating antitumor agents (Mondal, Nogami, Asao, & Yamamoto, 2003).

Fluorescence and Spectroscopic Studies

  • Fluorescence Properties in the Solid State : Derivatives of benzo[c]coumarin carboxylic acids, including this compound, were synthesized and characterized, showing excellent fluorescence in ethanol solution and the solid state (Shi, Liang, & Zhang, 2017).
  • Vibrational Spectroscopic Studies : The compound's metal complex with Zn(II) has been synthesized and characterized, offering insights into its vibrational spectroscopy (Morzyk-Ociepa, 2009).

Bioactive Heterocyclic Compounds Synthesis

  • Cyclopentylamines and 1,4-Thiazepines Synthesis : Its derivatives have been used in the synthesis of cyclopentylamines and 1,4-thiazepines, highlighting their potential in creating bioactive heterocyclic compounds (Fernandez et al., 2010).
  • Anti-Proliferative Activity : Synthesis of benzo[d][1,3]dioxoles-fused 1,4-thiazepines has shown remarkable antitumor activities, suggesting this compound's relevance in pharmacology (Wu, Yang, Peng, & Sun, 2017).

Photochemistry and Photoinitiator Applications

Miscellaneous Applications

  • Synthesis of Carbon-11-Labeled CK1 Inhibitors : Used in the synthesis of radiotracers for imaging of Alzheimer's disease, showing its applicability in medical imaging (Gao, Wang, & Zheng, 2018).
  • Synthesis of Luminescent Lanthanide Complexes : Its derivatives have been synthesized and shown to be effective in creating luminescent lanthanide complexes (Liu, Duan, Zhang, Fang, & Zeng, 2009).

properties

Product Name

6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

6-[(E)-2-methoxyethenyl]-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-14-3-2-7-4-9-10(16-6-15-9)5-8(7)11(12)13/h2-5H,6H2,1H3,(H,12,13)/b3-2+

InChI Key

VMSMVFCULXKAAA-NSCUHMNNSA-N

Isomeric SMILES

CO/C=C/C1=CC2=C(C=C1C(=O)O)OCO2

SMILES

COC=CC1=CC2=C(C=C1C(=O)O)OCO2

Canonical SMILES

COC=CC1=CC2=C(C=C1C(=O)O)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid

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